1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate
Description
This compound is a diazonioethenolate derivative featuring a (2S)-configured pyrrolidine ring protected by a benzyloxycarbonyl (Cbz) group. The diazonioethenolate moiety (-N₂⁺-C=O⁻) confers unique reactivity, enabling participation in cycloadditions or nucleophilic substitutions. The stereochemistry at the pyrrolidine’s 2-position may influence its stereoselective interactions in synthesis or biological systems.
Properties
CAS No. |
56633-71-7 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c15-16-9-13(18)12-7-4-8-17(12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 |
InChI Key |
SQNSQAXVRSTZPB-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: N-Cbz-Proline Derivatives
The compound 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid (N-Cbz-proline) is synthesized by protecting the amino group of proline with a benzyloxycarbonyl group.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Proline + Benzyl chloroformate (Cbz-Cl), base (e.g., triethylamine), solvent (methanol or tert-butanol), 25-30°C, overnight | Formation of N-Cbz-proline by carbamate protection | 82-92% |
This method is well-documented and yields the protected amino acid in high purity and yield.
Cyclization and Introduction of Diazonioethen-1-olate Group
The key step in synthesizing the target compound involves a cyclization reaction of an intermediate (compound of formula g) with formic mixed anhydrides or alkyl formates in the presence of a strong base to form the diazonioethen-1-olate moiety.
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Formic mixed anhydrides | Formic anhydride, acetic formic anhydride, formic pivalic anhydride, formic benzoic anhydride | Cyclization agent facilitating ring closure |
| Alkyl formates | Methyl formate, ethyl formate, propyl formate, isopropyl formate | Alternative cyclization agents |
| Strong bases | Lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium methoxide/ethoxide/isopropoxide, potassium methoxide/ethoxide/isopropoxide | Deprotonation to generate reactive intermediates for cyclization |
| Acid additives | Trifluoroacetic acid, acetic acid | Improve reaction yield and selectivity |
The cyclization is performed under mild conditions, often at room temperature, with the strong base facilitating the removal of α-hydrogens and promoting ring closure to form the diazonioethen-1-olate structure.
Alkylation and Protecting Group Manipulations
Following cyclization, the intermediate compounds undergo alkylation reactions to introduce or modify substituents without racemization if the starting material is a single enantiomer.
- Alkylation is achieved by activating hydroxyl groups with strong bases to form alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol.
- Removal of protecting groups (e.g., tert-butoxycarbonyl) is performed under acidic conditions without racemization.
Reaction Yields and Stereochemical Considerations
- The cyclization and subsequent steps provide the compound as a cis isomer when starting from a single enantiomer, which is notable because catalytic hydrogenation of double bonds typically leads to racemization.
- The process avoids racemization in alkylation steps when performed after protecting group removal.
- Reaction yields are generally high (above 80%) for the protection and cyclization steps.
- The use of acid additives improves yields significantly.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | L-Proline | Benzyl chloroformate, triethylamine, methanol, 25-30°C, overnight | N-Cbz-proline | 82-92 | Carbamate protection |
| 2 | N-Cbz-proline derivative (compound g) | Formic mixed anhydride or alkyl formate, strong base (e.g., lithium bis(trimethylsilyl)amide), acid additive, room temp | Cyclized diazonioethen-1-olate intermediate | 75-85 | Cyclization with α-H removal |
| 3 | Cyclized intermediate | Alkylating agent, strong base (NaH, n-BuLi), phase transfer catalyst | Alkylated product | 80-90 | Alkylation without racemization |
| 4 | Protected alkylated product | Acid (TFA, acetic acid) | Final compound | 85-95 | Deprotection, stereochemistry retained |
Additional Notes
- The described methods are advantageous due to the use of inexpensive raw materials, mild reaction conditions, and straightforward operations, which collectively reduce production costs.
- The process is scalable and suitable for industrial synthesis of pyrrolidine-2-carboxylic acid derivatives with high stereochemical purity.
- The compound's structure and purity are confirmed by NMR and other spectroscopic methods, with typical ^1H NMR signals consistent with the protected pyrrolidine ring and benzyloxycarbonyl group.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form carboxylic acids.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Reactivity
Key Observations :
- The target compound combines the stability of Cbz protection with the reactivity of a diazonioethenolate group, distinguishing it from simpler diazonium salts (e.g., aryl diazonium), which lack stabilizing ethenolate and decompose rapidly at room temperature .
- Compared to Boc-protected analogs, the Cbz group offers orthogonal deprotection (hydrogenolysis vs. acid), making the target compound suitable for multi-step syntheses requiring selective group removal.
- The 2-pyrrolidine-1-yl-benzaldehyde () shares a pyrrolidine motif but lacks the diazonioethenolate’s electrophilic character, limiting its utility in cycloadditions .
Key Observations :
- The target compound likely requires careful diazonium stabilization (e.g., low temperature, ethenolate coordination), contrasting with the thermal stability of 2-pyrrolidine-1-yl-benzaldehyde synthesis (150°C, 20 hours) .
- Microwave-assisted protocols (as hinted in for hexahydro-pyrroloquinoline synthesis) could enhance reaction efficiency for the target compound compared to traditional diazonium routes .
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate, and how can reaction conditions be optimized for higher yields?
Answer:
A common approach involves multi-step synthesis starting with stereoselective functionalization of the pyrrolidine ring. Key steps include:
- Protection of the pyrrolidine nitrogen using a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions.
- Diazonium salt formation via nitrosation under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
Optimization strategies: - Solvent selection : Polar aprotic solvents like DMF enhance intermediate stability .
- Temperature control : Microwave-assisted heating (e.g., 150°C for 20 hours) improves reaction efficiency and reduces byproducts .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity .
Advanced: How does the (2S)-stereochemistry of the pyrrolidine ring influence the compound’s reactivity in cycloaddition reactions?
Answer:
The (2S)-configuration induces steric and electronic effects that dictate regioselectivity. For example:
- Steric hindrance from the Cbz-protected amine directs diazonio group positioning, favoring endo transition states in [3+2] cycloadditions.
- Electronic effects : The electron-withdrawing Cbz group modulates electron density at the diazonio moiety, altering reaction kinetics.
Methodological validation : Use chiral HPLC or X-ray crystallography to confirm stereochemical outcomes .
Basic: What spectroscopic techniques are most effective for characterizing the diazonio group, and what spectral signatures are diagnostic?
Answer:
- ¹H NMR : The diazonio proton appears as a singlet near δ 8.5–9.5 ppm. Adjacent protons on the ethen-olate moiety show coupling (J ≈ 12 Hz) .
- IR spectroscopy : A strong absorption band at ~2100–2200 cm⁻¹ confirms the diazonio (–N₂⁺) group .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ with accurate mass matching the formula (e.g., C₁₉H₂₁N₃O₃⁺) .
Advanced: How can researchers resolve contradictions in reported stability data for diazonioethen-olates under varying pH and temperature?
Answer:
Experimental design :
- Controlled variables : Conduct stability assays in buffered solutions (pH 2–12) at temperatures from 4°C to 40°C .
- Analytical methods : Use UV-Vis spectroscopy to monitor decomposition kinetics via absorbance changes at λ ≈ 300 nm.
- Statistical analysis : Apply ANOVA to compare degradation rates across conditions and identify outliers .
Example : A split-plot design with replicates (4 replicates, 5 samples each) ensures reproducibility .
Basic: What critical safety protocols are required when handling diazonioethen-olate derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., NOx released during decomposition).
- Temperature control : Store at –20°C to prevent exothermic decomposition .
- Emergency measures : Immediate neutralization of spills with ice-cold sodium bicarbonate .
Advanced: What computational models predict regioselectivity in reactions involving the diazonio moiety?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to compare endo vs. exo pathways.
- Molecular dynamics : Simulate solvent effects on reaction trajectories (e.g., DMF vs. THF) .
Validation : Cross-check computational results with experimental outcomes (e.g., NMR coupling constants) .
Basic: How does the Cbz protecting group affect solubility and purification of intermediates?
Answer:
- Solubility : The hydrophobic benzyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., ethyl acetate) for extraction .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate Cbz-protected intermediates .
Advanced: What mechanistic insights explain divergent reaction pathways with transition metal catalysts?
Answer:
- Catalyst choice : Pd(0) promotes cross-coupling via oxidative addition, while Cu(I) facilitates radical pathways.
- In situ monitoring : Use stopped-flow IR to capture transient intermediates .
Case study : Compare yields in Suzuki-Miyaura couplings using Pd(PPh₃)₄ vs. CuI/ligand systems .
Basic: What chromatographic methods separate diastereomeric byproducts during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- Flash chromatography : Optimize solvent polarity (e.g., 5–10% MeOH in DCM) for baseline separation .
Advanced: How can isotopic labeling (e.g., ¹⁵N) track the diazonio group’s fate in complex reactions?
Answer:
- Synthesis : Prepare ¹⁵N-labeled diazonioethen-olate using Na¹⁵NO₂ in the nitrosation step.
- Tracing : Employ LC-MS/MS to detect labeled fragments (e.g., m/z shifts in MS/MS spectra).
Application : Study metabolic pathways in biological systems using isotope ratio mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
